3-Fluoro-5-(trifluoromethoxy)benzamide
Overview
Description
Chemical Reactions Analysis
While the specific chemical reactions involving FTB are not detailed in the available resources, it’s known that benzoic acid derivatives like FTB can be easily attached to molecule scaffolds through amination reactions .
Physical And Chemical Properties Analysis
FTB is a liquid at room temperature . Its boiling point is approximately 175.3±35.0 C at 760 mmHg . It is stored under nitrogen at a temperature of 4C .
Scientific Research Applications
Material Science Applications
Fluorinated Liquid Crystals
Fluorinated liquid crystals exhibit peculiar properties due to the presence of fluorine atoms. These materials, including derivatives similar to "3-Fluoro-5-(trifluoromethoxy)benzamide", find applications in displays due to their enhanced optical anisotropy and visco-elastic properties. The fluoro substituent's high polarity and steric effects contribute to significant modifications in mesophase morphology and transition temperatures, crucial for liquid crystal display technologies (Hird, 2007).
Medicinal Chemistry and Biomedical Applications
Antimalarial Drug Discovery
Organofluorine compounds, by extension including structures akin to "3-Fluoro-5-(trifluoromethoxy)benzamide", are explored for antimalarial drug discovery. The incorporation of fluorine, especially trifluoromethyl groups, into molecules has been shown to significantly enhance potency against various diseases, including malaria. Fluorinated scaffolds offer a promising strategy for developing new antimalarial drugs due to their unique physicochemical properties, which include lipophilicity and bioavailability enhancement (Upadhyay et al., 2020).
Safety And Hazards
FTB is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of exposure, it’s recommended to wash with plenty of soap and water, and seek medical attention if symptoms persist .
properties
IUPAC Name |
3-fluoro-5-(trifluoromethoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c9-5-1-4(7(13)14)2-6(3-5)15-8(10,11)12/h1-3H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJVDWZVDASOBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(trifluoromethoxy)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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